N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and methylphenyl groups linked through an oxadiazole ring, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step often involves the coupling of the oxadiazole intermediate with the methoxyphenyl and methylphenyl groups under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially altering the oxadiazole ring or other functional groups.
Substitution: This involves replacing one functional group with another, often using halogenating agents or nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-methoxyacetamide: Similar in structure but lacks the oxadiazole ring, resulting in different chemical properties and reactivity.
N-(4-methoxyphenyl)-N-methylacetamide:
N-(4-methylphenyl)acetamide: Contains a methyl group instead of the methoxy group, leading to variations in its chemical behavior and uses.
Uniqueness
N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)24-26-23(27-31-24)20-5-3-4-6-21(20)30-15-22(28)25-18-11-13-19(29-2)14-12-18/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
LGLZSGIPYHGOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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